3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide
CAS No.: 952970-55-7
Cat. No.: VC11906377
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952970-55-7 |
|---|---|
| Molecular Formula | C19H23N5O2 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C19H23N5O2/c1-13-5-7-14(8-6-13)22-16(25)9-10-23-12-20-17-15(18(23)26)11-21-24(17)19(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) |
| Standard InChI Key | SAZTVFIPOKWKBF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Introduction
Overview of the Compound
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is a complex organic compound classified within the pyrazolo[3,4-d]pyrimidine derivatives. It features a unique structural arrangement that includes a pyrazolo-pyrimidine core, a tert-butyl group, and a propanamide side chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, highlighting the complexity of its structure. The synthetic route may include:
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Formation of the pyrazolo[3,4-d]pyrimidine core.
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Introduction of the tert-butyl group.
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Attachment of the propanamide side chain.
These methods underscore the multi-step approach necessary to construct this intricate molecule.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
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Anticancer properties
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Antiviral effects
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Inhibition of specific enzymes relevant to various disease pathways
The specific biological activity of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide remains an area of active investigation. Studies are focusing on its interactions with molecular targets that are crucial in disease mechanisms.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies assess:
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The mechanism of action
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Potential therapeutic efficacy
Such evaluations provide insights into how this compound could be utilized in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide. A comparison highlights its unique features:
| Compound Name | Unique Features |
|---|---|
| 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | Contains a propanoic acid group; lacks cyanoethyl substitution |
| 1-(4-chlorophenyl)-1H-pyrazol-3-amines | Simple pyrazole structure; lacks pyrimidine component |
| 2-amino-5-(tert-butyl)-pyrimidin-4(3H)-one | Pyrimidine derivative; different functional groups |
The uniqueness of this compound lies in its specific combination of both pyrazolo and pyrimidine rings along with diverse functional groups that enhance its biological activity and potential therapeutic uses.
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